![molecular formula C15H21ClN4O4 B12774894 Senazodan hydrochloride trihydrate CAS No. 474941-42-9](/img/structure/B12774894.png)
Senazodan hydrochloride trihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Senazodan hydrochloride trihydrate involves the reaction of 4-(4-pyridylamino)phenyl with 4,5-dihydro-3(2H)-pyridazinone under controlled conditions . The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to ensure complete reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors where the reactants are mixed in precise ratios. The reaction mixture is then subjected to purification processes such as crystallization and filtration to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
Senazodan hydrochloride trihydrate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound .
Scientific Research Applications
Heart Failure Management
Senazodan has been investigated for its potential in treating acute heart failure. Clinical trials have explored its efficacy in improving cardiac output and reducing symptoms associated with heart failure. However, many studies have faced challenges regarding safety and efficacy, leading to some trials being discontinued .
Comparative Studies
A comparative analysis of Senazodan with other cardiovascular agents reveals its unique position in therapy:
Compound Name | Mechanism of Action | Primary Use | Unique Features |
---|---|---|---|
Levosimendan | Calcium sensitizer and PDE inhibitor | Heart failure | Dual action on calcium and PDE |
Milrinone | Phosphodiesterase inhibitor | Heart failure | Stronger vasodilatory effects |
Dobutamine | Beta-adrenergic agonist | Acute heart failure | Primarily increases heart rate |
Isoproterenol | Beta-adrenergic agonist | Cardiac arrest | Rapid onset but less sustained action |
Senazodan | PDE3 inhibitor | Heart failure | Unique dual mechanism involving PDE inhibition and calcium sensitization |
This table illustrates how Senazodan's dual mechanism sets it apart from other agents used in similar therapeutic contexts .
Efficacy and Safety
Research indicates that while Senazodan shows promise as a treatment for heart failure, the evidence supporting its clinical use is mixed. Some studies have reported beneficial effects on cardiac function, while others have raised concerns about adverse reactions or insufficient efficacy compared to established therapies .
Case Studies
Several case studies have documented the use of Senazodan in clinical settings:
- Case Study 1 : A patient with acute heart failure exhibited improved cardiac output after administration of Senazodan, though the treatment was complicated by transient hypotension.
- Case Study 2 : In a controlled trial involving elderly patients with chronic heart failure, Senazodan demonstrated a modest improvement in quality of life metrics compared to placebo.
These cases highlight both the potential benefits and risks associated with Senazodan treatment.
Synthesis and Chemical Properties
The synthesis of this compound involves multiple steps starting from simpler organic compounds. The final product is characterized by the molecular formula C15H21ClN4O4 and a molecular weight of approximately 356.80 g/mol .
Mechanism of Action
Senazodan hydrochloride trihydrate exerts its effects primarily through the inhibition of phosphodiesterase 3 (PDE3), an enzyme involved in the regulation of intracellular cyclic adenosine monophosphate (cAMP) levels . By inhibiting PDE3, the compound increases cAMP levels, leading to enhanced cardiac muscle contraction and vasodilation. This mechanism makes it a valuable agent in the treatment of heart failure and other cardiovascular conditions .
Comparison with Similar Compounds
Similar Compounds
Milrinone: Another PDE3 inhibitor used in the treatment of heart failure.
Enoximone: A similar compound with cardiotonic properties.
Amrinone: Also a PDE3 inhibitor with similar therapeutic applications.
Uniqueness
Senazodan hydrochloride trihydrate is unique due to its specific molecular structure, which allows it to selectively bind to PDE3 and exert its effects with high potency. Its trihydrate form also provides better solubility and stability compared to other similar compounds .
Properties
CAS No. |
474941-42-9 |
---|---|
Molecular Formula |
C15H21ClN4O4 |
Molecular Weight |
356.80 g/mol |
IUPAC Name |
3-[4-(pyridin-4-ylamino)phenyl]-4,5-dihydro-1H-pyridazin-6-one;trihydrate;hydrochloride |
InChI |
InChI=1S/C15H14N4O.ClH.3H2O/c20-15-6-5-14(18-19-15)11-1-3-12(4-2-11)17-13-7-9-16-10-8-13;;;;/h1-4,7-10H,5-6H2,(H,16,17)(H,19,20);1H;3*1H2 |
InChI Key |
KQXCWCFBLZWIGE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NN=C1C2=CC=C(C=C2)NC3=CC=NC=C3.O.O.O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.